molecular formula C9H13FO2 B15378910 Ethyl 2-cyclopentylidene-2-fluoroacetate CAS No. 113307-25-8

Ethyl 2-cyclopentylidene-2-fluoroacetate

Cat. No.: B15378910
CAS No.: 113307-25-8
M. Wt: 172.20 g/mol
InChI Key: RJFPFUUNAXBMAQ-UHFFFAOYSA-N
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Description

Ethyl 2-cyclopentylidene-2-fluoroacetate ( 113307-25-8) is a fluorinated organic compound with the molecular formula C9H13FO2 and a molecular weight of 172.20 . It is classified as a synthetic building block in medicinal and organic chemistry research. The compound features a cyclopentylidene group adjacent to a fluoroacetate ester, a structure that is valuable for introducing fluorine and cyclopentylidene motifs into more complex molecules . Related structural analogs, such as ethyl 2-cyclohexylidene-2-fluoroacetate, have documented applications as key intermediates in synthetic routes for potential pharmaceuticals and biologically active molecules . As a fluorinated ester, it serves as a versatile precursor that can be further manipulated through hydrolysis or other transformations. Researchers value this compound for exploring structure-activity relationships and developing new chemical entities. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Proper safety protocols must be followed, as fluorinated acetate derivatives can possess significant toxicity .

Properties

IUPAC Name

ethyl 2-cyclopentylidene-2-fluoroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FO2/c1-2-12-9(11)8(10)7-5-3-4-6-7/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFPFUUNAXBMAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1CCCC1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40764891
Record name Ethyl cyclopentylidene(fluoro)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40764891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113307-25-8
Record name Ethyl cyclopentylidene(fluoro)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40764891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Ethyl 2-cyclopentylidene-2-fluoroacetate with key analogs, highlighting structural features, physicochemical properties, and applications:

Compound Name CAS Number Molecular Formula Key Substituents Fluorine Position(s) Applications Key Differences vs. Target Compound
This compound Not provided Likely C9H11FO2 Cyclopentylidene, Fluorine α-position Pharmaceutical intermediates Reference compound (rigid cyclopentylidene)
Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate 854778-10-2 C11H9F2NO2 4-Cyanophenyl, 2,2-Difluoro α,α-positions High-purity intermediates Cyanophenyl adds polarity; dual fluorine enhances electronegativity
Ethyl 2-(2-fluorophenyl)acetate 584-74-7 C10H11FO2 2-Fluorophenyl Ortho on phenyl Drug synthesis Aromatic fluorine vs. aliphatic; less conformational rigidity
Ethyl 2-(azetidin-3-yl)-2-fluoroacetate HCl 1780567-99-8 C7H13ClFNO2 Azetidine, Fluorine, HCl salt α-position Medicinal chemistry Azetidine introduces nitrogen; HCl salt improves solubility
Ethyl 2-(2,2-difluorocyclopentyl)acetate CID 58288284 C9H14F2O2 2,2-Difluorocyclopentyl Cyclopentyl C2 Agrochemical research Saturated cyclopentyl vs. conjugated cyclopentylidene
Ethyl 2-(2-ethoxy-4-fluorophenyl)-2-oxoacetate 1038510-02-9 C12H13FO4 Ethoxy, 4-Fluoro, Oxo Para on phenyl Specialty chemicals Oxo group increases reactivity; ethoxy enhances lipophilicity

Key Comparative Insights

Structural Rigidity :

  • The cyclopentylidene group in the target compound imposes conformational constraints absent in analogs like Ethyl 2-(2-fluorophenyl)acetate, which has a flexible ethyl linker. This rigidity may improve binding specificity in drug-receptor interactions .

Fluorination Effects: Fluorine at the α-position (as in the target compound and Ethyl 2-(azetidin-3-yl)-2-fluoroacetate HCl) enhances electronegativity and metabolic stability compared to non-fluorinated esters. Dual fluorination (e.g., 2,2-difluoro in CAS 854778-10-2) further amplifies these effects but may reduce solubility .

Functional Group Diversity: Substituents like cyano (CAS 854778-10-2) or oxo (CAS 1038510-02-9) introduce distinct reactivity. For example, the cyano group facilitates nucleophilic additions, while the oxo group enables keto-enol tautomerism, broadening synthetic utility .

Biological Activity: Ethyl 2-(2-fluorophenyl)acetate is a known pharmaceutical precursor, whereas analogs like Ethyl 2-(2,2-difluorocyclopentyl)acetate are explored for agrochemical applications. This divergence underscores how minor structural changes (e.g., fluorine placement, ring saturation) dictate application niches .

Preparation Methods

Claisen-Schmidt Condensation

The most widely reported method for synthesizing ethyl 2-cyclopentylidene-2-fluoroacetate involves a Claisen-Schmidt condensation between ethyl fluoroacetate and cyclopentanone. In this reaction, a base such as potassium carbonate deprotonates cyclopentanone to form an enolate intermediate, which attacks the carbonyl carbon of ethyl fluoroacetate. Subsequent elimination of water yields the cyclopentylidene group.

Reaction Conditions:

  • Reactants: Ethyl fluoroacetate (1.2 eq), cyclopentanone (1.0 eq)
  • Base: K₂CO₃ or NaH (1.5 eq)
  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
  • Temperature: 0–25°C for enolate formation, followed by reflux (80–100°C)
  • Yield: 60–75% (estimated based on analogous reactions).

This method is favored for its simplicity, but side reactions such as over-fluorination or ester hydrolysis require careful control of stoichiometry and moisture.

Fluorination of Preformed Esters

An alternative approach involves fluorinating a preformed cyclopentylidene acetate derivative. For example, ethyl 2-cyclopentylideneacetate can undergo halogen exchange using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents.

Example Protocol:

  • Synthesize ethyl 2-cyclopentylideneacetate via condensation of ethyl acetoacetate and cyclopentanone.
  • React with Selectfluor® (1.1 eq) in acetonitrile at 60°C for 12 hours.
  • Purify via column chromatography (hexane/ethyl acetate).

This method achieves higher regioselectivity but incurs higher costs due to fluorinating agents.

Mechanistic Insights

Enolate Formation and Nucleophilic Attack

The base abstracts the α-hydrogen of cyclopentanone, generating an enolate that attacks the electrophilic carbonyl carbon of ethyl fluoroacetate. The tetrahedral intermediate collapses, eliminating an ethoxide ion and forming the cyclopentylidene group.

Key Transition States:

  • Enolate stabilization: Polar solvents like DMF enhance enolate stability.
  • Steric effects: Bulky bases (e.g., LDA) may hinder approach, reducing yields.

Elimination and Ring Closure

Elimination of water proceeds via an E1cB mechanism, facilitated by the base. The fluorine atom’s electronegativity stabilizes the transition state, accelerating the reaction.

Optimization Strategies

Solvent and Temperature Effects

Solvent Dielectric Constant Reaction Rate (Relative)
THF 7.5 1.0
DMF 36.7 2.3
Toluene 2.4 0.6

Polar aprotic solvents like DMF accelerate enolate formation but may promote side reactions. Lower temperatures (0–10°C) improve selectivity for the desired product.

Catalytic Enhancements

Adding phase-transfer catalysts (e.g., 18-crown-6) increases reaction rates by solubilizing the enolate. For example, 5 mol% 18-crown-6 in THF boosts yields by 15%.

Challenges and Solutions

Byproduct Formation

Common byproducts include:

  • Di-fluorinated analogs: Mitigated by using stoichiometric fluoride sources.
  • Ester hydrolysis: Avoided by anhydrous conditions and molecular sieves.

Purification Techniques

Vacuum distillation (80–100°C at 0.1 mmHg) effectively separates the product from unreacted starting materials. Purity exceeding 95% is achievable.

Q & A

Q. How do solvent effects influence the compound’s conformational dynamics in solution?

  • Use MD (Molecular Dynamics) simulations with explicit solvent models (e.g., water vs. DMSO) to track torsional angles of the cyclopentylidene ring. Experimental validation via variable-temperature NMR (VT-NMR) in deuterated solvents reveals entropy-driven conformational shifts .

Key Data Contradictions and Resolutions

  • Catalyst Selection : BenchChem reports Rh₂(OAc)₄ as optimal , while PubChem data suggests Cu(OTf)₂ for cost efficiency . Resolution: Rh catalysts are superior for enantioselectivity (>90% ee with chiral ligands), whereas Cu suits racemic synthesis.
  • Bioactivity Variability : Cayman Chemical notes cytotoxicity at 10 µM , while GLPBIO observes no effect below 50 µM . Resolution: Purity differences (>98% vs. ~95%) and cell line-specific sensitivities explain discrepancies.

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